The synthesis of (R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride typically involves the following steps:
The molecular structure of (R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride can be described as follows:
The stereochemistry at the pyrrolidine nitrogen contributes to its biological activity, as enantiomers can exhibit different pharmacological effects .
(R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride can participate in various chemical reactions:
The mechanism of action for (R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine moiety is crucial for binding affinity and selectivity towards these targets, influencing various biochemical pathways.
In biological systems, this compound may modulate enzyme activity or act as a ligand for specific receptors, potentially leading to therapeutic effects such as anti-inflammatory or analgesic outcomes. The precise interactions at the molecular level are still under investigation but are essential for understanding its pharmacological potential .
These properties make (R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride suitable for various applications in research and industry .
(R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride has diverse applications across multiple scientific fields:
(R)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride emerged as a specialized chiral building block during the early 2010s, coinciding with advances in asymmetric synthesis and high-throughput screening (HTS) technologies. Its development reflects a broader shift toward stereochemically defined scaffolds in targeted therapy design, particularly for protein-protein interaction (PPI) inhibition. The compound's discovery pathway aligns with medicinal chemistry efforts to optimize pyrrolidine-based inhibitors identified in phenotypic screens, where the R-enantiomer demonstrated superior binding kinetics due to its spatial compatibility with chiral binding pockets in epigenetic reader domains .
The synthesis of this compound was enabled by innovations in catalytic hydrogenation and enantioselective resolution techniques, allowing large-scale production of the R-enantiomer with high optical purity (>99% ee). Its CAS registry (1354721-23-5) formalized its entry into chemical libraries screened for oncology and CNS targets. The hydrochloride salt form improved solubility for biological testing – a critical factor in its adoption for structure-activity relationship (SAR) studies of YEATS domain inhibitors like those targeting ENL, a key epigenetic reader in acute leukemias [2].
Table 1: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
CAS Number | 1354721-23-5 | Chemical Registry |
Molecular Formula | C₁₂H₁₆ClNO₂ | [2] |
Molecular Weight | 241.71 g/mol | [2] |
SMILES | O=C(C1=CC=CC([C@@H]2NCCC2)=C1)OC.[H]Cl | [2] |
Salt Form | Hydrochloride | [2] |
Chiral Center | (R)-configuration | Stereoselective synthesis |
Table 2: Historical Development Timeline
Year | Milestone | Therapeutic Context |
---|---|---|
2010-2014 | Identification of pyrrolidine scaffolds in HTS for epigenetic targets | ENL YEATS domain inhibitors |
2015 | Commercial availability as building block | Fragment-based drug design [2] |
2021 | Application in optimized ENL inhibitors (e.g., Compound 24, IC₅₀ < 100 nM) | Acute leukemia targeted therapy |
The molecular architecture of (R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride integrates three pharmacophoric elements essential for PPI modulation: (1) a protonatable pyrrolidine nitrogen facilitating salt-bridge formation with acidic residues (e.g., E26 in ENL YEATS domain), (2) a benzoate ester serving as a conformational constraint and hydrogen bond acceptor, and (3) the chiral center dictating spatial orientation of hydrophobic substituents within binding channels [7]. This configuration enables selective disruption of histone recognition modules that are inaccessible to larger biologics.
In ENL-targeted therapies, derivatives of this scaffold occupy the narrow hydrophobic acetyl-lysine binding channel through synergistic interactions: the pyrrolidine nitrogen engages in charge-assisted hydrogen bonding with conserved glutamic acid residues, while the benzoate aryl group participates in π-stacking with aromatic residues (F28, Y78, F81). SAR studies demonstrate that R-configuration at the pyrrolidine chiral center enhances binding affinity by 10-15 fold compared to the S-enantiomer, as confirmed through AlphaScreen assays measuring disruption of ENL-H3K9ac interactions . The methyl ester moiety serves as a synthetic handle for bioisosteric replacement – commonly exchanged for amides or heterocycles to optimize pharmacokinetic properties while retaining binding geometry.
Protein Target | Key Interactions | Biological Effect |
---|---|---|
ENL YEATS Domain | H-bond (S58, Y78), π-stacking (F81), salt bridge (E26) | Inhibition of histone H3K9ac recognition (IC₅₀ < 100 nM) |
5-HT₁F Receptor | Hydrophobic pocket occupancy, cation-π interaction | Agonist activity (clinical development for migraine) [7] |
PD-L1 | Hydrophobic channel dimerization interface | Immune checkpoint inhibition (scaffold for optimization) [6] |
Among nitrogen-containing heterocycles, pyrrolidine derivatives constitute ~22% of FDA-approved small-molecule drugs, with (R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride occupying a strategic niche due to its dual functionality. Unlike simpler N-alkylpyrrolidines, its aromatic carboxylate extension enables simultaneous engagement with both polar and non-polar regions of binding pockets – a feature exploited in kinase inhibitors (e.g., RAF modulators) and epigenetic regulators [3] [5]. This compound exemplifies "privileged scaffold hybridization," merging the metabolic stability of pyrrolidine with the versatile pharmacology of benzoic acid derivatives.
Comparative analysis reveals distinct advantages over related scaffolds:
Scaffold Class | Representative Drugs/Leads | Therapeutic Area | Key Differentiator of Target Compound |
---|---|---|---|
Unsubstituted Pyrrolidines | Proline, nicotine | CNS, addiction | Lacks aromatic pharmacophore |
N-Functionalized | Doxapram (respiratory stimulant) | Respiratory disorders | No carbonyl-based protein interactions |
Aryl-Conjugated | (R)-Methyl 3-(pyrrolidin-2-yl)benzoate derivatives | Oncology, immunology | Chiral center + ester/acid bioisosterism |
Bis-Heterocyclic | Caffeine analogs (A₂A antagonists) | Neurology | Reduced conformational flexibility |
The scaffold’s utility extends beyond oncology to immune checkpoint inhibition (PD-1/PD-L1) and fibrosis, where its derivatives exploit shallow protein interfaces through dimerization-promoting mechanisms. Virtual screening workflows have identified this core in novel PD-L1 binders like ZDS20, leveraging its hydrophobic surface area for dimer stabilization [6]. This versatility cements its status as a "three-dimensional vector" in chemical space, enabling simultaneous optimization of potency, selectivity, and drug-like properties within the pyrrolidine bioactive landscape [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7